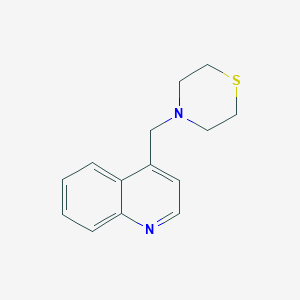

4-(Quinolin-4-ylmethyl)thiomorpholine

Description

Properties

IUPAC Name |

4-(quinolin-4-ylmethyl)thiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2S/c1-2-4-14-13(3-1)12(5-6-15-14)11-16-7-9-17-10-8-16/h1-6H,7-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBOHUAZGBOKBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=NC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinolin-4-ylmethyl)thiomorpholine typically involves the reaction of quinoline derivatives with thiomorpholine. One common method involves the nucleophilic substitution reaction of 4-chloromethylquinoline with thiomorpholine under basic conditions . Another approach includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form the desired product .

Industrial Production Methods

Industrial production methods for 4-(Quinolin-4-ylmethyl)thiomorpholine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(Quinolin-4-ylmethyl)thiomorpholine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The quinoline moiety can be reduced under specific conditions to form dihydroquinoline derivatives.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline and thiomorpholine derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Allosteric Modulation of Receptors

- 4-(Quinolin-4-ylmethyl)thiomorpholine acts as a potent allosteric agonist-positive allosteric modulator (ago-PAM) of α7 nicotinic acetylcholine receptors (α7 nAChRs). This interaction is significant for developing treatments for neurological disorders, such as Alzheimer's disease and schizophrenia, where α7 nAChRs play a crucial role in cognitive function and neuroprotection.

-

Cytotoxic Activity

- The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast carcinoma) and A549 (non-small cell lung cancer). This suggests potential applications in anticancer therapies, particularly for targeting resistant cancer types.

- Antiangiogenic Properties

Antimicrobial Activity

- Broad-Spectrum Antimicrobial Effects

- Mechanism of Action

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(Quinolin-4-ylmethyl)thiomorpholine is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and thiomorpholine moieties. These interactions may involve binding to active sites or allosteric sites, leading to modulation of biological pathways .

Comparison with Similar Compounds

Key Research Findings

Crystal Engineering : The sulfur atom in thiomorpholine enables unique packing motifs (e.g., dimerization via C–H···O bonds), which are absent in morpholine analogs. This property may influence co-crystallization with biological targets .

Metabolic Modulation: Oxidation of thiomorpholine to sulfones increases polarity, altering biodistribution. For example, sulfone derivatives of 4-(quinolin-4-ylmethyl)thiomorpholine may exhibit prolonged half-lives .

Structure-Activity Relationship (SAR): Substituents on the quinoline ring (e.g., nitro, trifluoromethyl) enhance antibacterial activity but reduce solubility. Hybrids with pyrimidine or triazole moieties balance potency and pharmacokinetics .

Q & A

Q. What are the standard synthetic routes for 4-(Quinolin-4-ylmethyl)thiomorpholine and its analogs?

The synthesis typically involves multi-step organic reactions:

- Quinoline core formation : Achieved via Skraup synthesis or cyclization of aniline derivatives under acidic conditions .

- Thiomorpholine incorporation : Introduced through nucleophilic substitution or coupling reactions (e.g., reacting quinoline intermediates with thiomorpholine derivatives) .

- Functionalization : Substituents like methyl or fluorinated groups are added via electrophilic aromatic substitution or cross-coupling reactions . Key challenges include optimizing reaction yields and minimizing side products like quinoline N-oxides .

Q. How are structural and purity characteristics of 4-(Quinolin-4-ylmethyl)thiomorpholine validated?

Methodologies include:

- Spectroscopic analysis : NMR (e.g., H/C) to confirm bond connectivity, and mass spectrometry (LC-MS) for molecular weight validation .

- Chromatography : HPLC or TLC to assess purity and detect byproducts .

- Elemental analysis : Confirming stoichiometric ratios of C, H, N, and S .

Q. What in vitro assays are used to evaluate the biological activity of thiomorpholine-quinoline hybrids?

Common assays include:

- Antimicrobial activity : Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .

- Enzyme inhibition : Fluorometric or colorimetric assays targeting kinases, proteases, or oxidoreductases .

Q. How is the chemical stability of 4-(Quinolin-4-ylmethyl)thiomorpholine assessed under varying conditions?

Stability studies involve:

- pH-dependent degradation : Incubating the compound in buffers (pH 1–13) and monitoring decomposition via HPLC .

- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures .

- Light sensitivity : Exposure to UV-Vis light and tracking photodegradation products .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of 4-(Quinolin-4-ylmethyl)thiomorpholine derivatives?

Strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reactivity while reducing side reactions .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for cross-coupling steps to improve regioselectivity .

- Flow chemistry : Continuous flow reactors for better temperature control and higher throughput .

Q. What structure-activity relationship (SAR) trends are observed in thiomorpholine-quinoline hybrids?

Key findings from analogs:

- Thiomorpholine oxidation : Sulfoxide/sulfone derivatives (e.g., thiomorpholine 1,1-dioxide) show enhanced solubility but reduced cellular permeability .

- Quinoline substituents : Electron-withdrawing groups (e.g., -F, -NO) at the 6-position improve antiproliferative activity .

- Linker modifications : Methylene bridges between quinoline and thiomorpholine enhance conformational flexibility and target binding .

Q. What mechanistic insights exist for the biological activity of 4-(Quinolin-4-ylmethyl)thiomorpholine?

Proposed mechanisms include:

- Enzyme inhibition : Competitive binding to ATP pockets in kinases (e.g., EGFR) via π-π stacking of the quinoline ring and hydrogen bonding with thiomorpholine .

- DNA intercalation : Planar quinoline moieties interacting with DNA base pairs, disrupting replication .

- Redox modulation : Thiomorpholine’s sulfur atom participating in thiol-disulfide exchange, inducing oxidative stress in cancer cells .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions may arise from:

- Structural variability : Subtle differences in substituents (e.g., -Cl vs. -OCH) altering target affinity .

- Assay conditions : Variations in cell line viability (e.g., serum concentration, incubation time) affecting IC values .

- Compound purity : Impurities (>5%) skewing activity results; rigorous HPLC validation is critical .

Q. What advanced techniques identify degradation products of 4-(Quinolin-4-ylmethyl)thiomorpholine?

Methodologies include:

- LC-HRMS : High-resolution mass spectrometry to characterize degradation fragments .

- NMR kinetics : Tracking real-time decomposition in stability studies .

- Computational modeling : Predicting degradation pathways using software like Gaussian .

Q. How are computational methods applied to study thiomorpholine-quinoline interactions?

Approaches involve:

- Molecular docking : Simulating binding poses with targets (e.g., PARP-1) using AutoDock Vina .

- MD simulations : Assessing ligand-receptor complex stability over time (e.g., GROMACS) .

- QSAR models : Correlating substituent properties (logP, polarizability) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.